molecular formula C11H11BrF2O2S B13713987 1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene

1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene

Cat. No.: B13713987
M. Wt: 325.17 g/mol
InChI Key: WAUHURAQZGMDIV-UHFFFAOYSA-N
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Description

1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene is an organic compound with the molecular formula C10H9BrF2. This compound is characterized by the presence of a bromine atom, a difluorocyclobutyl group, and a sulfonyl group attached to a benzene ring. It is a versatile molecule used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-4-nitrobenzene and 3,3-difluorocyclobutanol.

    Reaction Conditions: The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

    Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene undergoes various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield a corresponding aniline derivative.

Scientific Research Applications

1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of novel therapeutic agents, particularly in the field of oncology.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene involves its interaction with molecular targets:

    Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, depending on the biological context.

Comparison with Similar Compounds

1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene can be compared with other similar compounds:

    Similar Compounds: Examples include 1-Bromo-4-(3,3-difluorocyclobutyl)benzene and 1-Bromo-4-(3,3-difluorocyclobutyl)methylbenzene.

    Uniqueness: The presence of the sulfonyl group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other related compounds.

Properties

Molecular Formula

C11H11BrF2O2S

Molecular Weight

325.17 g/mol

IUPAC Name

1-bromo-4-[(3,3-difluorocyclobutyl)methylsulfonyl]benzene

InChI

InChI=1S/C11H11BrF2O2S/c12-9-1-3-10(4-2-9)17(15,16)7-8-5-11(13,14)6-8/h1-4,8H,5-7H2

InChI Key

WAUHURAQZGMDIV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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